molecular formula C28H22O5 B072050 4-Benzyloxybenzoic acid anhydride CAS No. 1486-49-3

4-Benzyloxybenzoic acid anhydride

Cat. No.: B072050
CAS No.: 1486-49-3
M. Wt: 438.5 g/mol
InChI Key: KVVRJYYXGYCCLY-UHFFFAOYSA-N
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Description

4-Benzyloxybenzoic acid anhydride is a high-purity chemical building block of significant value in advanced materials research and synthetic organic chemistry. Its primary application lies in the synthesis of poly(ester-anhydride) copolymers, where it acts as a key monomer. These polymers are extensively investigated for their controlled degradation profiles and are prominent in the development of drug delivery systems and bioresorbable medical materials. The mechanism of action involves the reactivity of the anhydride group, which undergoes ring-opening polymerization or polycondensation reactions to form the polymer backbone. The benzyloxy moiety serves as a versatile protecting group for the phenol, which can be selectively removed (e.g., via catalytic hydrogenation) post-polymerization to reveal a phenolic -OH group. This deprotected site allows for further functionalization, enabling researchers to fine-tune the polymer's properties, such as its hydrophilicity, degradation rate, and ability to conjugate with active molecules like therapeutics or targeting ligands. This compound is therefore indispensable for researchers designing novel, stimuli-responsive, and functionalizable biomaterials for therapeutic and diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylmethoxybenzoyl) 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O5/c29-27(23-11-15-25(16-12-23)31-19-21-7-3-1-4-8-21)33-28(30)24-13-17-26(18-14-24)32-20-22-9-5-2-6-10-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVRJYYXGYCCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564231
Record name 4-(Benzyloxy)benzoic anhydride
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Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-49-3
Record name Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)benzoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyloxybenzoic Acid Anhydride

Established Preparative Routes

The traditional synthesis of 4-Benzyloxybenzoic acid anhydride (B1165640) relies on classical methods of anhydride formation that have been widely applied to aromatic carboxylic acids.

The formation of 4-Benzyloxybenzoic acid anhydride can be accomplished through two primary classical pathways: the reaction of an acyl chloride with a carboxylate salt and the dehydration of the corresponding carboxylic acid.

One of the most common methods for preparing symmetric anhydrides involves the reaction of an acyl chloride with a carboxylic acid or its corresponding salt. researchgate.net In the context of this compound, this would entail the initial conversion of 4-benzyloxybenzoic acid to 4-benzyloxybenzoyl chloride. This transformation can be effectively carried out using reagents such as oxalyl chloride or thionyl chloride. A specific protocol involves treating 4-benzyloxybenzoic acid with oxalyl dichloride and a catalytic amount of N,N-dimethylformamide (DMF) to yield the acyl chloride quantitatively. chemicalbook.com The subsequent reaction of the synthesized 4-benzyloxybenzoyl chloride with a salt of 4-benzyloxybenzoic acid, such as sodium 4-benzyloxybenzoate, or with 4-benzyloxybenzoic acid in the presence of a base like pyridine (B92270), would produce the desired anhydride. researchgate.net

Another classical approach is the direct dehydration of 4-benzyloxybenzoic acid. This is often achieved by heating the carboxylic acid with a strong dehydrating agent. For benzoic acid, acetic anhydride is commonly used for this purpose, often with a catalytic amount of phosphoric acid. orgsyn.org This method is adaptable for the synthesis of this compound. The general reaction is as follows:

2 C₆H₅CH₂OC₆H₄COOH + (CH₃CO)₂O → (C₆H₅CH₂OC₆H₄CO)₂O + 2 CH₃COOH

This reaction is typically driven to completion by distilling off the acetic acid byproduct.

For laboratory-scale production, an optimized and reliable protocol would likely favor the acyl chloride route due to its high efficiency and the mild conditions of the final step. A detailed two-step procedure can be outlined as follows:

Step 1: Synthesis of 4-Benzyloxybenzoyl Chloride chemicalbook.com

A suspension of 4-benzyloxybenzoic acid (1.0 equivalent) in a suitable solvent is treated with oxalyl chloride (1.5 equivalents). A catalytic amount of N,N-dimethylformamide is added, and the mixture is stirred at room temperature. The reaction progress is indicated by gas formation. After completion, the volatile components are removed under reduced pressure to yield crude 4-benzyloxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 4-benzyloxybenzoyl chloride (1.0 equivalent) is dissolved in a dry, inert solvent. To this solution, 4-benzyloxybenzoic acid (1.0 equivalent) and a tertiary amine base such as pyridine (1.1 equivalents) are added. The reaction mixture is stirred at room temperature. The pyridine acts as a scavenger for the hydrogen chloride generated. After the reaction is complete, the pyridine hydrochloride salt is removed by filtration, and the filtrate is concentrated. The resulting crude this compound can be purified by recrystallization.

Reaction Step Reagents and Conditions Yield
Step 1: Acyl Chloride Formation 4-Benzyloxybenzoic acid, Oxalyl chloride, cat. DMF, Room Temperature, 2hQuantitative
Step 2: Anhydride Formation 4-Benzyloxybenzoyl chloride, 4-Benzyloxybenzoic acid, Pyridine, Room TemperatureHigh

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methodologies. These principles are applicable to the production of this compound.

Green chemistry encourages the use of less hazardous chemicals and the design of more efficient reactions with higher atom economy. sphinxsai.comresearchgate.netresearchgate.net In the context of this compound synthesis, this can be achieved by:

Catalytic Dehydration: Replacing stoichiometric dehydrating agents like acetic anhydride with catalytic methods. While specific examples for 4-benzyloxybenzoic acid are not abundant, research on other carboxylic acids has shown the potential of various catalysts for direct dehydration.

Alternative Solvents: Utilizing greener solvents that are less toxic and more environmentally benign than traditional chlorinated solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The reaction of 4-benzyloxybenzoyl chloride with the sodium salt of 4-benzyloxybenzoic acid, for instance, has a high atom economy as the only byproduct is sodium chloride.

Recent research has explored novel reagent systems for the synthesis of symmetric anhydrides from carboxylic acids under mild conditions, which align with the principles of green chemistry. One such system employs triphenylphosphine (B44618) and trichloroisocyanuric acid, offering short reaction times and high yields at room temperature. researchgate.net Another approach utilizes triphenylphosphine oxide as a catalyst for the efficient synthesis of anhydrides. researchgate.net

Green Chemistry Principle Application in Anhydride Synthesis Potential Advantage
Catalysis Use of catalytic amounts of dehydrating agents or coupling catalysts.Reduced waste and milder reaction conditions.
Safer Solvents Replacement of chlorinated solvents with greener alternatives.Reduced environmental impact and improved safety.
Atom Economy Designing reactions to maximize the incorporation of starting materials into the product.Minimized byproduct formation.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and efficiency. acs.orgresearchgate.net While specific reports on the continuous flow synthesis of this compound are limited, the principles can be readily applied.

The synthesis could be designed in a flow reactor where a solution of 4-benzyloxybenzoic acid is mixed with a stream of a suitable activating agent (e.g., a solution of thionyl chloride or oxalyl chloride) in a T-mixer. The resulting stream containing the acyl chloride intermediate would then be mixed with a solution of 4-benzyloxybenzoic acid and a base in a second reactor coil to form the anhydride. The product stream could then be subjected to in-line purification, for instance, by passing it through a scavenger resin to remove the catalyst and byproducts.

This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch processes. The contained nature of flow reactors also enhances safety, which is particularly relevant when handling corrosive reagents like acyl chlorides. acs.org

Reactivity Profiles and Reaction Mechanisms of 4 Benzyloxybenzoic Acid Anhydride

Nucleophilic Acylation Reactions Mediated by 4-Benzyloxybenzoic Acid Anhydride (B1165640)

As a carboxylic acid anhydride, 4-benzyloxybenzoic acid anhydride is highly susceptible to attack by nucleophiles. libretexts.org These reactions proceed via a nucleophilic acyl substitution mechanism, where the nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a 4-benzyloxybenzoate ion as a leaving group to yield the acylated product. libretexts.org

This compound readily reacts with a variety of nucleophiles to form corresponding acylated products. The general transformation involves the transfer of the 4-benzyloxybenzoyl group to the nucleophile.

Alcohols: In the presence of an alcohol, the anhydride undergoes alcoholysis to form an ester. This reaction is often facilitated by a base like pyridine (B92270), which serves to neutralize the carboxylic acid byproduct. libretexts.org

Amines: The reaction with primary or secondary amines, known as aminolysis, yields the corresponding amide. Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the 4-benzyloxybenzoic acid formed during the reaction. libretexts.org

Thiols: Similarly, thiols can be acylated to produce thioesters. These reactions often require specific catalysts or conditions to proceed efficiently. A one-pot method for synthesizing thioesters from benzoic anhydrides involves the use of thiourea.

The following table summarizes these directed acylation reactions:

NucleophileReagent ExampleProduct TypeGeneral Reaction
AlcoholEthanolEster(C₆H₅CH₂OC₆H₄CO)₂O + CH₃CH₂OH → C₆H₅CH₂OC₆H₄COOCH₂CH₃ + C₆H₅CH₂OC₆H₄COOH
AmineDiethylamineAmide(C₆H₅CH₂OC₆H₄CO)₂O + 2 (CH₃CH₂)₂NH → C₆H₅CH₂OC₆H₄CON(CH₂CH₃)₂ + [ (CH₃CH₂)₂NH₂]⁺[C₆H₅CH₂OC₆H₄COO]⁻
ThiolEthanethiolThioester(C₆H₅CH₂OC₆H₄CO)₂O + CH₃CH₂SH → C₆H₅CH₂OC₆H₄COSCH₂CH₃ + C₆H₅CH₂OC₆H₄COOH

This compound serves as an effective acyl source in Friedel-Crafts acylation reactions, which introduce the 4-benzyloxybenzoyl group onto an aromatic ring. youtube.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orgyoutube.com The reaction mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of the anhydride, which facilitates the formation of a highly electrophilic acylium ion (C₆H₅CH₂OC₆H₄CO⁺). youtube.com This acylium ion is then attacked by the electron-rich aromatic substrate, leading to the formation of an aryl ketone after a workup step that destroys the catalyst-ketone complex. wikipedia.org

The scope of this reaction includes various aromatic compounds, with the regioselectivity being governed by the directing effects of the substituents on the substrate.

Aromatic SubstrateExpected Major Product(s)
Benzene (B151609)4-Benzyloxybenzoylbenzene
Toluene2-(4-Benzyloxybenzoyl)toluene and 4-(4-Benzyloxybenzoyl)toluene
Anisole2-(4-Benzyloxybenzoyl)anisole and 4-(4-Benzyloxybenzoyl)anisole
Chlorobenzene2-(4-Benzyloxybenzoyl)chlorobenzene and 4-(4-Benzyloxybenzoyl)chlorobenzene

Electrophilic Transformations Involving this compound

While the primary reactivity of this compound is as an electrophile in acylation reactions, its own aromatic rings can undergo electrophilic aromatic substitution (SEAr). The molecule contains two distinct aromatic rings with different susceptibility to electrophilic attack due to the electronic effects of their substituents.

The Phenyl Ring of the Benzyloxy Group: This ring is attached to an ether oxygen, which is an activating group. The oxygen atom donates electron density to the ring via resonance, making it more nucleophilic than benzene. This activating effect directs incoming electrophiles to the ortho and para positions.

The Benzoyl Ring: This ring is directly attached to the electron-withdrawing anhydride carbonyl group. This group deactivates the ring by pulling electron density away from it, making it less nucleophilic than benzene. youtube.com Consequently, electrophilic substitution on this ring is slower and occurs primarily at the meta position relative to the carbonyl group. youtube.comyoutube.com

Common electrophilic substitution reactions and their predicted outcomes on the two rings are outlined below.

ReactionElectrophilePredicted Product on Benzyloxy Ring (ortho, para)Predicted Product on Benzoyl Ring (meta)
NitrationNO₂⁺4-(2-Nitrobenzyloxy)benzoic acid anhydride & 4-(4-Nitrobenzyloxy)benzoic acid anhydride4-(Benzyloxy)-3-nitrobenzoic acid anhydride
HalogenationBr⁺ / Cl⁺4-(2-Bromobenzyloxy)benzoic acid anhydride & 4-(4-Bromobenzyloxy)benzoic acid anhydride3-Bromo-4-(benzyloxy)benzoic acid anhydride
SulfonationSO₃4-(2-Sulfobenzyloxy)benzoic acid anhydride & 4-(4-Sulfobenzyloxy)benzoic acid anhydride4-(Benzyloxy)-3-sulfobenzoic acid anhydride

Catalytic Activation and Modulated Reactivity of this compound

The reactivity of this compound can be significantly enhanced through the use of catalysts. Both organocatalytic and transition metal-based systems are employed to facilitate its reactions, particularly in nucleophilic acylations.

Organocatalysts, which are metal-free small organic molecules, are highly effective in promoting acylation reactions. For anhydride-based acylations, nucleophilic catalysts are particularly common.

4-(Dimethylamino)pyridine (DMAP) is a preeminent catalyst for this purpose. youtube.com The catalytic cycle proceeds via a nucleophilic pathway, which is energetically more favorable than a simple base-catalyzed mechanism. sigmaaldrich.com

Activation: DMAP attacks a carbonyl carbon of the anhydride, displacing the carboxylate leaving group. sigmaaldrich.com

Intermediate Formation: This step forms a highly reactive N-(4-benzyloxybenzoyl)pyridinium intermediate. This species is significantly more electrophilic than the parent anhydride.

Acyl Transfer: The nucleophile (e.g., an alcohol) attacks the acylated pyridinium (B92312) intermediate, transferring the 4-benzyloxybenzoyl group.

Catalyst Regeneration: The DMAP catalyst is regenerated, ready to start another cycle.

OrganocatalystCatalyst TypeTypical Application
4-(Dimethylamino)pyridine (DMAP)NucleophilicEsterification, Aminolysis
PyridineNucleophilic/BaseEsterification (less active than DMAP)
TriethylamineBaseUsed as an auxiliary base to neutralize acid byproduct youtube.com
Phosphines (e.g., Triphenylphosphine)NucleophilicAcylation reactions

Transition metal complexes, particularly those acting as Lewis acids, can be used to activate this compound. libretexts.org By coordinating to one of the carbonyl oxygens, the metal center increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This strategy is fundamental to many Lewis acid-catalyzed reactions.

While widely applied in Friedel-Crafts acylations, transition metal catalysis also extends to other transformations of benzoic acids and their derivatives. libretexts.org These catalysts can offer unique reactivity and selectivity compared to other methods.

CatalystCatalyst TypeTypical Application
Aluminum Chloride (AlCl₃)Lewis AcidFriedel-Crafts Acylation libretexts.org
Iron(III) Chloride (FeCl₃)Lewis AcidFriedel-Crafts Acylation libretexts.org
Zinc Chloride (ZnCl₂)Lewis AcidFriedel-Crafts Acylation libretexts.org
Scandium(III) Triflate (Sc(OTf)₃)Lewis AcidAcylation of alcohols
Copper(II) Triflate (Cu(OTf)₂)Lewis AcidAcylation of alcohols
Indium(III) Triflate (In(OTf)₃)Lewis AcidAcylation of alcohols

Mechanistic Investigations of Reactions Involving this compound

The elucidation of reaction mechanisms for compounds like this compound, which typically undergo nucleophilic acyl substitution, relies on a combination of experimental and theoretical methods. These investigations provide deep insights into the nature of transition states and the factors governing reaction rates and pathways.

Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step and the structure of the transition state of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org While no specific KIE studies on this compound are available, data from related systems, such as the hydrolysis of benzoic anhydride, offer valuable insights.

For instance, the study of solvent isotope effects (kH₂O/kD₂O) on the hydrolysis of various carboxylic anhydrides has been instrumental in understanding the role of water in the reaction mechanism. A significant solvent KIE, typically greater than 1, suggests that water is involved in the rate-determining step, either as a nucleophile or as a proton transfer agent. In the spontaneous hydrolysis of benzoic anhydride, a solvent isotope effect (kH₂O/kD₂O) of 3.9 has been observed at 25°C. rsc.org This large value strongly indicates that water participates chemically in the transition state of the rate-limiting step, likely acting as a nucleophile in the initial attack on a carbonyl carbon and potentially as a proton shuttle.

Table 1: Solvent Kinetic Isotope Effects in the Hydrolysis of Various Anhydrides at 25°C

AnhydrideSolvent Isotope Effect (kH₂O/kD₂O)
Benzoic Anhydride3.9 rsc.org
Acetic Anhydride2.9 rsc.org
Succinic Anhydride2.5 rsc.org

This table illustrates the significant role of the solvent in the hydrolysis of these anhydrides, as indicated by the substantial kinetic isotope effects.

Furthermore, secondary kinetic isotope effects (SKIEs) can provide information about changes in hybridization at a specific atomic position during the reaction. wikipedia.org For example, in the hydrolysis of acetic anhydride, a β-secondary isotope effect (kH/kD) of approximately 0.95 was determined. An inverse SKIE (kH/kD < 1) at the α-carbon would suggest a change in hybridization from sp² in the reactant to sp³ in the transition state, which is consistent with a tetrahedral intermediate. wikipedia.orgnih.gov Although not experimentally determined for this compound, similar inverse β-secondary deuterium (B1214612) KIEs would be expected in its reactions if they proceed through a tetrahedral intermediate.

Computational Chemistry Approaches to Reaction Pathways and Transition States

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for investigating the reaction mechanisms of molecules like this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction profiles, locate transition states, and calculate activation energies.

For a typical reaction of this compound, such as its reaction with an alcohol to form an ester, computational studies would proceed as follows:

Modeling Reactants and Products: The three-dimensional structures of the reactants (this compound and the alcohol) and the products (the corresponding ester and 4-benzyloxybenzoic acid) are optimized to find their lowest energy conformations.

Locating the Transition State: A search for the transition state structure connecting the reactants and the tetrahedral intermediate, and subsequently the transition state for the collapse of this intermediate to products, would be performed. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.

Calculating the Reaction Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step.

While specific DFT studies on this compound are not readily found in the literature, numerous studies on related systems, such as the esterification of benzoic acid or the reactions of other anhydrides, have successfully elucidated their mechanisms. dnu.dp.uaacs.orgresearchgate.net These studies consistently show that the reaction proceeds through a tetrahedral intermediate. The calculations can also reveal the influence of substituents on the benzene ring on the activation barriers, providing insights into the electronic effects governing reactivity.

Table 2: Representative Calculated Parameters from a Hypothetical DFT Study of the Ethanolysis of a Substituted Benzoic Anhydride

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactants0.0-
Transition State 1 (TS1)+15.2C-O bond forming: 1.95 Å
Tetrahedral Intermediate+5.8C-O bond length: 1.45 Å
Transition State 2 (TS2)+12.5C-O bond breaking: 2.10 Å
Products-8.7-

This hypothetical data illustrates the type of information that can be obtained from computational studies, providing a quantitative picture of the reaction pathway.

Computational approaches are invaluable for visualizing the intricate dance of atoms during a chemical transformation and for predicting reactivity in the absence of experimental data, offering a complementary perspective to experimental techniques like kinetic isotope effects.

Applications of 4 Benzyloxybenzoic Acid Anhydride in Specialized Chemical Synthesis

Construction of Complex Organic Architectures

In the field of organic synthesis, the precise and efficient construction of elaborate molecular structures is paramount. 4-Benzyloxybenzoic acid anhydride (B1165640) provides chemists with a tool to introduce the 4-benzyloxybenzoyl group, a structural motif found in various complex targets.

The total synthesis of natural products often involves the formation of large ring structures known as macrolactones (macrocyclic esters). The formation of these rings, or macrolactonization, is a challenging synthetic step. Specialized reagents are often required to promote this intramolecular cyclization over competing intermolecular polymerization.

While direct examples involving 4-Benzyloxybenzoic acid anhydride are not prevalent in seminal literature, its application is strongly suggested by the widespread success of analogous substituted benzoic anhydrides, most notably 2-methyl-6-nitrobenzoic anhydride (MNBA) in the Shiina macrolactonization. acs.orgproquest.comsnnu.edu.cn This powerful method involves the activation of a seco-acid (the linear precursor to the macrocycle) by forming a mixed anhydride. This mixed anhydride is highly reactive, facilitating the ring-closing esterification in high yields, even for the formation of sterically demanding large rings. acs.orgresearchgate.net

This compound can function in a similar capacity. It reacts with a linear hydroxy-carboxylic acid to form a mixed anhydride intermediate. This intermediate then undergoes an intramolecular acyl substitution, driven by a base catalyst like 4-(dimethylamino)pyridine (DMAP), to yield the desired macrolactone. The benzyloxy group offers the additional advantage of acting as a stable protecting group for the phenolic oxygen, preventing unwanted side reactions. wikipedia.orgorganic-chemistry.org This protection is robust through many synthetic steps but can be removed later via hydrogenolysis to unmask the phenol (B47542) for further modification, a common strategy in building complex natural products. wikipedia.orgorganic-chemistry.org

Table 1: Analogous Anhydride-Mediated Macrolactonization Reactions

Activating AnhydrideNatural Product Class / TargetKey TransformationReference
2-Methyl-6-nitrobenzoic anhydride (MNBA)EcklonialactonesMacrolactonization of ω-hydroxycarboxylic acids acs.org
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)General MacrolidesYamaguchi esterification/lactonization snnu.edu.cn
p-Nitrobenzoic anhydrideMedium-ring lactonesSc(OTf)₃-catalyzed macrolactonization acs.org
This compound (Proposed)Complex MacrolidesShiina-type macrolactonization with concurrent phenolic protectionN/A

The 4-benzyloxybenzoyl moiety is a recognized pharmacophore in medicinal chemistry, appearing in various biologically active compounds. This compound serves as a key reagent for installing this group onto amine- or alcohol-containing scaffolds to produce advanced drug candidates. researchgate.net

Research has demonstrated the efficacy of compounds bearing this structural unit across different therapeutic areas. For instance, a series of [4-(benzyloxy)benzoyl]-aminoalkanol derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.netnih.gov In these syntheses, the anhydride or the corresponding acyl chloride (readily prepared from the parent acid) is used to acylate an aminoalkanol, forming a crucial amide linkage. chemicalbook.com Several of these compounds showed significant protection in maximal electroshock (MES) seizure models. researchgate.netnih.gov

Similarly, the 4-benzyloxybenzyl group, accessible from the same precursor, has been incorporated into N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have shown promising activity against Mycobacterium tuberculosis. mdpi.com In another example, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as novel antagonists for the human androgen receptor, a key target in prostate cancer therapy. nih.gov The synthesis of these molecules relies on building blocks derived from 4-benzyloxybenzoic acid, highlighting the importance of its anhydride as a reactive starting material for creating these complex and medically relevant scaffolds.

Table 2: Bioactive Scaffolds Incorporating the 4-Benzyloxybenzoyl/benzyl (B1604629) Moiety

Scaffold ClassSpecific Derivative ExampleReported Biological ActivityReference
[4-(Benzyloxy)benzoyl]-aminoalkanols(R,S)-2-{[4-(Benzyloxy)benzoyl]amino}butan-1-olAnticonvulsant researchgate.net
N-(4-(Benzyloxy)benzyl)-4-aminoquinolinesN-(4-(Benzyloxy)benzyl)-2-trifluoromethyl-quinolin-4-amineAntimycobacterial (Anti-tuberculosis) mdpi.com
N-(4-(Benzyloxy)-phenyl)-sulfonamidesT1-12Androgen Receptor (AR) Antagonist nih.gov
4-Benzamidobenzoic acid hydrazides4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acidSoluble Epoxide Hydrolase (sEH) Inhibitor nih.gov

Polymer Science and Advanced Materials

The rigid, aromatic structure of the 4-benzyloxybenzoate unit makes it an excellent component for the synthesis of high-performance polymers and advanced materials.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form these phases, known as mesogens, are typically elongated and rigid. The 4-alkoxybenzoic acid structure is a classic example of a calamitic (rod-shaped) mesogen. researchgate.net These molecules can self-assemble through hydrogen bonding of the carboxylic acid groups to form dimers, which then align to create nematic or smectic liquid crystal phases. proquest.comresearchgate.net

4-Benzyloxybenzoic acid, and by extension its anhydride, fits this structural paradigm perfectly. The benzyloxy group acts as the terminal alkoxy chain, and the rigid phenyl-carboxylate core provides the necessary geometry for mesophase formation. mdpi.com The anhydride can be used to attach this mesogenic unit to other molecular fragments or to create oligomeric and polymeric liquid crystals. These materials are of great interest for applications in displays, sensors, and other optoelectronic devices. mdpi.com

Table 3: Phase Transitions in Related p-Alkoxybenzoic Acid Liquid Crystals

CompoundMelting Point (Crystal → LC)Clearing Point (LC → Isotropic)Mesophase Type(s)Reference
4-Heptylbenzoic acid102 °C121 °CNematic proquest.com
4-(Octyloxy)benzoic acid101 °C147 °CSmectic, Nematic proquest.com

Polymers derived from this compound are suitable for creating functional coatings and thin films. The aromatic polyester (B1180765) or polyamide backbone provides excellent thermal and chemical resistance. A key feature is the potential for post-polymerization modification. The benzyl ether linkage can be cleaved through catalytic hydrogenolysis. wikipedia.org This process, known as debenzylation, exposes a phenolic hydroxyl group on the polymer backbone. These newly formed hydroxyl groups can serve as reactive sites for cross-linking, which would dramatically enhance the mechanical properties and solvent resistance of the coating. They can also be used to graft other functional molecules onto the film's surface, allowing for the tailoring of surface properties like wettability, adhesion, or biocompatibility. This "protecting group" approach in polymer chemistry allows for the creation of advanced, functional surfaces from a single precursor material.

Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces. The design and synthesis of molecules that can spontaneously organize into well-defined, higher-order structures is a cornerstone of modern chemistry, with applications ranging from materials science to nanotechnology. This compound possesses key structural motifs that make it an attractive candidate for the creation of such assemblies.

The utility of this compound as a building block stems from its inherent symmetry and the reactivity of the anhydride bond. The anhydride can serve as a precursor for the synthesis of larger, more complex molecules that are pre-programmed to self-assemble. For instance, the reaction of the anhydride with diamines or diols would lead to the formation of amides and esters, respectively, yielding larger molecules with specific geometries. These resulting molecules can then associate through various non-covalent interactions to form well-ordered supramolecular structures.

One hypothetical application is in the synthesis of macrocycles. The reaction of this compound with a long-chain diamine could, under high-dilution conditions, lead to the formation of a macrocyclic diamide. The benzyloxy groups in such a macrocycle would be oriented in a specific manner, allowing for the potential of these macrocycles to stack and form columnar structures through π-π interactions between the aromatic rings.

While specific examples utilizing this compound are not prevalent in the literature, the strategy of using anhydrides to synthesize building blocks for supramolecular systems is established. The resulting structures often exhibit properties that are a direct consequence of the non-covalent interactions between the constituent molecules.

The self-assembly of molecules derived from this compound would be governed by a variety of non-covalent interactions. The presence of both aromatic rings and polar functional groups allows for a rich interplay of forces that can direct the formation of specific supramolecular architectures.

Hydrogen Bonding: While the anhydride itself lacks a hydrogen bond donor, molecules synthesized from it, such as amides or esters, can participate in hydrogen bonding. The carbonyl oxygen atoms of the original anhydride unit can act as hydrogen bond acceptors. In the crystal structure of the closely related 4-benzyloxybenzoic acid, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov This strong directional interaction highlights the potential for hydrogen bonding to play a key role in organizing structures derived from the anhydride.

π-π Stacking: The presence of two phenyl rings in the 4-benzyloxybenzoyl moiety provides ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are crucial in the organization of many supramolecular systems. The dihedral angle between the two aromatic rings in 4-benzyloxybenzoic acid is 39.76(9)°. nih.gov This twisted conformation would influence the packing of molecules in a solid state and the association in solution, promoting offset or tilted stacking arrangements.

The table below summarizes the potential non-covalent interactions in supramolecular systems derived from this compound and their likely influence on the final architecture.

Interaction TypeStructural OriginPotential Role in Supramolecular Assembly
Hydrogen BondingCarbonyl groups (acceptors) in anhydride-derived esters and amides.Directional control of molecular packing, formation of tapes, sheets, or networks.
π-π StackingBenzene (B151609) and phenyl rings of the benzyloxybenzoyl group.Stabilization of columnar or lamellar structures, influence on electronic properties.
Dipole-Dipole InteractionsPolar carbonyl groups.Contribution to the overall lattice energy and molecular organization.
Van der Waals ForcesEntire molecular framework, particularly the alkyl and aryl groups.Close packing of molecules, stabilization of the overall assembly.

Further insight into the geometric constraints that would influence these interactions can be gleaned from the crystallographic data of 4-benzyloxybenzoic acid. nih.gov

ParameterValueImplication for Supramolecular Assembly
Dihedral angle between aromatic rings39.76(9)°The non-planar nature of the molecule will likely lead to complex, three-dimensional packing arrangements rather than simple planar stacking.
C4—O3 bond length1.3601(16) ÅThe partial double bond character suggests some electronic conjugation, which can influence the strength of π-π interactions.
O-H···O hydrogen bond in the acid dimer2.6213(15) ÅIndicates the strong potential for hydrogen bonding to be a dominant organizing force in derivatives that contain hydrogen bond donors.

Theoretical and Computational Chemistry Studies on 4 Benzyloxybenzoic Acid Anhydride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 4-benzyloxybenzoic acid anhydride (B1165640). These calculations can provide a detailed map of electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

For a molecule like 4-benzyloxybenzoic acid anhydride, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. Such calculations would reveal the distribution of electrostatic potential, highlighting the electron-rich and electron-deficient regions of the molecule. The carbonyl carbons of the anhydride group are expected to be highly electrophilic, while the oxygen atoms and the aromatic rings would be nucleophilic centers.

The bonding in the anhydride linkage (C-O-C) and the carbonyl groups (C=O) can be analyzed through Natural Bond Orbital (NBO) analysis. This would likely show significant delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the adjacent carbonyl groups, contributing to the stability of the anhydride moiety. The benzyloxy group introduces further complexity, with potential electronic interactions between the benzyl (B1604629) and benzoate (B1203000) fragments.

Table 1: Calculated Electronic Properties of a Model Benzoic Anhydride

PropertyCalculated ValueMethod
Dipole Moment (Debye)~ 3.5 - 4.5DFT/B3LYP/6-311++G(d,p)
HOMO Energy (eV)~ -7.0 to -6.5DFT/B3LYP/6-311++G(d,p)
LUMO Energy (eV)~ -1.5 to -1.0DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)~ 5.5 to 5.0DFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative and based on typical DFT calculations for aromatic carboxylic anhydrides. Specific values for this compound would require dedicated computational studies.

Conformational Landscape Analysis and Energy Minima Determination

The conformational flexibility of this compound is primarily associated with the rotation around several key single bonds: the C-O bonds of the anhydride linkage, the C-O bond of the benzyloxy group, and the bond connecting the benzyl group to the ether oxygen. A thorough conformational analysis is crucial for identifying the most stable three-dimensional structures of the molecule.

The determination of energy minima on the potential energy surface can be achieved through systematic conformational searches or by performing geometry optimizations starting from various initial structures. The relative energies of different conformers can then be calculated to identify the global minimum and other low-energy conformers that might be present at room temperature.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
A (Nonplanar, cis-like)~ 60°0.0
B (Nonplanar, trans-like)~ 150°1.5 - 2.5
C (Planar)0° or 180°> 5.0 (likely a transition state)

Note: This table presents hypothetical data based on conformational analyses of similar carboxylic acid anhydrides. The dihedral angle represents the twist around the central C-O-C-C backbone.

Molecular Dynamics Simulations of Reactivity and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into their reactivity and the influence of the solvent environment. For this compound, MD simulations can be employed to investigate processes such as hydrolysis or its reactions with other nucleophiles.

Simulations would typically be performed using a classical force field, with parameters specifically derived for the anhydride and the solvent molecules. The trajectories generated from these simulations can be analyzed to understand how the solvent molecules arrange around the anhydride, particularly around the reactive anhydride linkage. This can reveal the role of the solvent in stabilizing transition states and influencing reaction rates. For instance, in a protic solvent like water, the simulations would likely show the formation of hydrogen bonds between water molecules and the carbonyl oxygens of the anhydride, which is a key step in the hydrolysis mechanism.

Furthermore, MD simulations can provide information on the conformational dynamics of the anhydride in solution, showing how it transitions between different low-energy conformations and how this flexibility might affect its accessibility to reactants.

Reaction Path Optimization and Energetics

To gain a more detailed understanding of the chemical reactions involving this compound, such as its synthesis from 4-benzyloxybenzoic acid or its hydrolysis, reaction path optimization calculations can be performed. These calculations aim to identify the minimum energy path connecting reactants to products via a transition state.

Using quantum chemical methods like DFT, the geometries of the reactants, products, and the transition state for a specific reaction can be optimized. The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate. For the hydrolysis of this compound, for example, these calculations would likely model the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the breaking of the anhydride C-O bond.

The calculated reaction energetics can help in understanding the feasibility of a reaction under different conditions and can guide the design of catalysts to accelerate the reaction. For instance, the effect of acid or base catalysis on the hydrolysis of the anhydride could be modeled by including a proton or a hydroxide (B78521) ion in the calculations.

Table 3: Illustrative Reaction Energetics for the Hydrolysis of a Benzoic Anhydride

ParameterEnergy (kcal/mol)
Reactants (Anhydride + Water)0.0 (Reference)
Transition State+15 to +25
Products (2 x Benzoic Acid)-5 to -10

Note: These values are illustrative and based on computational studies of the hydrolysis of similar anhydrides. The actual energetics for this compound would depend on the specific computational method and model used.

Advanced Spectroscopic Characterization Techniques Applied to 4 Benzyloxybenzoic Acid Anhydride and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-Benzyloxybenzoic acid anhydride (B1165640). It provides the high mass accuracy required to determine the elemental composition of the molecule, confirming its identity and purity. In the synthesis of 4-Benzyloxybenzoic acid anhydride from its corresponding carboxylic acid, HRMS is crucial for monitoring the reaction's progress.

The synthesis typically involves the dehydration of 4-Benzyloxybenzoic acid. By analyzing aliquots of the reaction mixture, HRMS can track the disappearance of the starting material and the appearance of the anhydride product. The precursor, 4-Benzyloxybenzoic acid, has a monoisotopic mass of 228.0786 g/mol (C₁₄H₁₂O₃). nist.govnist.gov In contrast, the target anhydride, this compound (C₂₈H₂₂O₅), would have a calculated exact mass that HRMS can verify to within a few parts per million (ppm).

Furthermore, the fragmentation patterns observed in the mass spectrum offer structural confirmation. For instance, the mass spectrum of 4-Benzyloxybenzoic acid shows a characteristic base peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), and a molecular ion peak at m/z 228. nist.gov For the anhydride, one would expect to see fragments corresponding to the benzoyl and benzyloxybenzoyl moieties, providing definitive evidence of the anhydride linkage.

Table 1: HRMS Data for Precursor and Expected Product This table is based on theoretical calculations and data from the precursor molecule for illustrative purposes.

CompoundFormulaCalculated Monoisotopic Mass (Da)Key Fragment Ions (m/z)
4-Benzyloxybenzoic acidC₁₄H₁₂O₃228.0786228 [M]⁺, 211 [M-OH]⁺, 91 [C₇H₇]⁺
This compoundC₂₈H₂₂O₅438.1467438 [M]⁺, 211 [C₁₄H₁₁O₂]⁺, 91 [C₇H₇]⁺

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, provides unambiguous structural elucidation of this compound. While 1D NMR (¹H and ¹³C) offers initial information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning specific signals and confirming connectivity.

In the ¹H NMR spectrum of the precursor, 4-Benzyloxybenzoic acid, signals for the aromatic protons and the benzylic methylene (B1212753) protons are observed. chemicalbook.com For the anhydride, the chemical shifts of the protons on the benzoic acid ring are expected to be slightly different due to the change in the electronic environment from a carboxylic acid to an anhydride functional group.

2D NMR techniques are used to resolve any ambiguities:

COSY: This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons on both the benzyloxy and benzoic acid rings, confirming their substitution patterns.

HSQC: This experiment correlates protons with their directly attached carbon atoms. It allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for identifying the anhydride linkage by showing a correlation from the aromatic protons near the carbonyl group to the carbonyl carbon itself.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data are hypothetical, based on analysis of the precursor 4-Benzyloxybenzoic acid and related anhydride structures.

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key 2D NMR Correlations (HMBC)
Benzyl (B1604629) -CH₂-~5.2~71Protons to benzyloxy ring C1 and C-ipso
Phenyl H (benzyl)~7.3-7.5~127-136-
Benzoate (B1203000) H (ortho to C=O)~8.1~133Protons to Carbonyl Carbon (C=O)
Benzoate H (ortho to -O-)~7.1~115Protons to Benzyl -CH₂- Carbon
Carbonyl (C=O)-~162-
Benzoate C-O-~164-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and analyzing chemical bonds. The conversion of 4-Benzyloxybenzoic acid to its anhydride is clearly monitored by observing characteristic changes in the spectra.

The IR spectrum of the starting material, 4-Benzyloxybenzoic acid, is defined by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer, and a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. nist.govdocbrown.info

Upon formation of this compound, these features change distinctly:

The broad O-H stretch completely disappears, indicating the consumption of the carboxylic acid.

The single carbonyl band is replaced by two new C=O stretching bands, which is the hallmark of an acid anhydride. These correspond to the symmetric and asymmetric stretching modes and typically appear around 1820 cm⁻¹ and 1760 cm⁻¹, respectively.

A new band corresponding to the C-O-C stretch of the anhydride linkage appears around 1000-1100 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=O bonds, which may be weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for Functional Group Analysis Data for the anhydride are based on characteristic values for aromatic anhydrides like Benzoic anhydride. nist.gov

Functional GroupVibration Mode4-Benzyloxybenzoic acid (cm⁻¹)This compound (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (very broad)Absent
CarbonylC=O stretch~1680-1700 (strong)~1820 (asymmetric) & ~1760 (symmetric)
AnhydrideC-O-C stretchAbsent~1000-1100 (strong)
AromaticC-H stretch~3030-3080~3030-3080
EtherC-O-C stretch~1250~1250

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For 4-Benzyloxybenzoic acid, single-crystal XRD studies have confirmed its molecular structure and revealed that in the crystal, molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. nih.gov

Table 4: Selected Crystallographic Data for 4-Benzyloxybenzoic Acid nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.0123 (3)
b (Å)5.0683 (1)
c (Å)18.7303 (5)
β (°)92.511 (1)
Volume (ų)1139.69 (5)
Z (molecules/unit cell)4

An XRD analysis of this compound would provide ultimate proof of its formation and structure. The analysis would confirm the absence of the carboxylic acid hydrogen-bonding motif and establish the precise conformation of the anhydride, including the torsion angles around the C-O-C linkage and the orientation of the two benzyloxybenzoyl units relative to each other.

Furthermore, this technique is essential for studying co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. If this compound were to be co-crystallized with another molecule, XRD would be the primary method to determine the structure of the resulting supramolecular assembly, revealing the specific intermolecular interactions (such as π-stacking or halogen bonds) that govern its formation. Such studies are fundamental to the field of crystal engineering. globalauthorid.com

Future Perspectives and Emerging Research Avenues for 4 Benzyloxybenzoic Acid Anhydride

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The traditional trial-and-error approach to chemical reaction development is time-consuming and resource-intensive. dicp.ac.cneurekalert.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, offering the potential to accelerate discovery and optimization with unprecedented speed and accuracy. catalysis-summit.comjoaiar.org For 4-Benzyloxybenzoic acid anhydride (B1165640), these computational methods promise to refine its synthesis and expand its utility.

Machine learning algorithms can analyze vast datasets of chemical reactions to identify complex patterns and relationships between reactants, catalysts, solvents, and outcomes. beilstein-journals.orgrjptonline.org This capability is directly applicable to the synthesis and reactions of 4-Benzyloxybenzoic acid anhydride. For instance, AI models can be trained on existing reaction databases, such as Reaxys or USPTO, to predict the optimal conditions for its formation or subsequent transformations. beilstein-journals.orgchemcopilot.com These models can suggest the most effective catalysts, solvents, and temperature profiles to maximize yield and minimize byproduct formation, moving beyond general heuristics to data-driven precision. beilstein-journals.org

The application of AI extends to several key areas:

Reaction Yield Prediction: ML models can be developed to forecast the yield of reactions involving this compound, allowing chemists to prioritize high-yield pathways before entering the lab. rjptonline.orgsciencedaily.com

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target anhydride, potentially uncovering more economical or sustainable pathways from commercially available starting materials. engineering.org.cn

Catalyst Design: Generative AI algorithms can design novel catalysts specifically tailored for anhydride synthesis. catalysis-summit.com By simulating interactions at an atomic level, these models can propose catalyst structures with enhanced activity and selectivity for reactions involving this compound. catalysis-summit.commeryt-chemical.com

The integration of AI with automated robotic platforms, or "self-driving labs," represents a significant future step. dicp.ac.cn Such systems could autonomously design, execute, and analyze experiments for the synthesis of this compound, rapidly iterating through thousands of reaction conditions to find the optimal protocol with minimal human intervention. eurekalert.org

AI/ML Application Description Potential Impact on this compound
Reaction Optimization Uses algorithms to predict the best reaction conditions (temperature, solvent, catalyst) from large datasets. beilstein-journals.orgIncreased yield and purity; reduced development time and cost.
Predictive Modeling Forecasts reaction outcomes, including potential byproducts and degradation pathways. chemcopilot.comMinimization of failed experiments; improved safety and efficiency.
Retrosynthesis AI suggests synthetic pathways to a target molecule from simpler, available precursors. engineering.org.cnDiscovery of novel, more efficient, or "greener" synthesis routes.
Generative Catalyst Design AI proposes new catalyst structures with desired properties for specific reactions. catalysis-summit.comjoaiar.orgDevelopment of highly selective and active catalysts for anhydride synthesis.

Sustainable Synthesis Methodologies and Circular Economy Principles

The chemical industry is under increasing pressure to adopt more sustainable practices. "Green chemistry" focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com For this compound, this translates to developing synthesis methods that are safer, more energy-efficient, and generate less waste.

Conventional methods for synthesizing anhydrides often involve dehydrating agents or high temperatures, which can be energy-intensive and produce waste streams that are difficult to manage. researchgate.netorgsyn.org Emerging research focuses on alternative, more sustainable approaches:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. chemmethod.comchemmethod.com Applying microwave irradiation to the dehydration of 4-Benzyloxybenzoic acid could offer a rapid and efficient synthesis route. chemmethod.com

Green Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives is a core principle of green chemistry. chemmethod.com Research into the synthesis of related compounds has demonstrated the feasibility of using water as a solvent, which could be explored for this anhydride. chemmethod.com

Catalytic Routes: The use of efficient and reusable catalysts can minimize waste. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, reducing the environmental impact of the process. researchgate.net

Beyond green chemistry, the principles of a circular economy are gaining traction. This economic model emphasizes designing out waste and pollution by keeping products and materials in use. whiterose.ac.uk For a chemical intermediate like this compound, this involves considering the entire lifecycle. A key aspect is the use of renewable feedstocks. whiterose.ac.uk The parent compound, 4-Benzyloxybenzoic acid, can be synthesized from precursors like methyl 4-hydroxybenzoate. researcher.life Future research could focus on deriving these precursors from bio-based sources rather than fossil fuels, aligning the production of the anhydride with circular economy goals.

Synthesis Method Traditional Approach Sustainable Alternative Key Benefits
Energy Input Prolonged heating/reflux. orgsyn.orgMicrowave irradiation. chemmethod.comchemmethod.comReduced reaction time, lower energy consumption.
Solvents Often uses organic solvents like benzene (B151609) or acetic anhydride. orgsyn.orgWater or other eco-friendly solvents. chemmethod.comReduced environmental impact and health hazards.
Reagents Stoichiometric dehydrating agents (e.g., acetic anhydride). libretexts.orgReusable heterogeneous catalysts. researchgate.netMinimized waste, improved atom economy, catalyst recyclability.
Feedstocks Typically derived from petrochemical sources.Bio-based precursors. whiterose.ac.ukReduced reliance on fossil fuels, potential for biodegradability.

Exploration of Novel Reactivity Modalities and Catalyst Development

While this compound is a known acylating agent, its full reactive potential remains an area for future exploration. Research into novel reactivity modalities aims to discover new types of chemical transformations that the molecule can undergo, leading to the synthesis of new and valuable compounds. This exploration is often synergistic with the development of new catalysts that can unlock these unprecedented reaction pathways.

The development of novel catalysts is crucial for enhancing the efficiency and selectivity of both the synthesis of this compound and its subsequent reactions. Current research in anhydride synthesis highlights several promising directions:

Heterogeneous Catalysis: The use of solid catalysts, such as niobic acid (Nb2O5∙nH2O), offers a sustainable and high-yielding process for the direct dehydration of dicarboxylic acids to cyclic anhydrides. researchgate.net Similar principles could be applied to the intermolecular dehydration to form this compound, providing a system with easy catalyst separation and reuse.

Organocatalysis: Metal-free catalytic systems are gaining prominence. For example, mixed reagents like triphenylphosphine (B44618)/trichloroisocyanuric acid have been shown to efficiently convert carboxylic acids to their symmetric anhydrides under mild, room-temperature conditions. researchgate.net

Promoter-Assisted Reactions: Basic catalysts, such as 4-(dimethylamino)pyridine (DMAP), have been shown to powerfully promote esterification and lactonization reactions using mixed anhydrides like 2-methyl-6-nitrobenzoic anhydride. researchgate.net Exploring similar promoters could enhance the reactivity of this compound in acylation reactions, allowing them to proceed under milder conditions and with higher chemoselectivity.

Future research will likely focus on using this compound in novel, catalyst-driven reactions beyond simple acylation. This could include its use in multicomponent reactions, C-H activation processes, or in the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry. researchgate.net The benzyloxy group offers a site for further chemical modification, potentially acting as a protecting group that can be removed to reveal a phenol (B47542), or participating in catalytic transformations itself. The interplay between the anhydride functionality and the benzyloxy ether linkage presents a rich field for discovering new reactivity.

Catalyst Type Example Application in Anhydride Chemistry Potential Advantage for this compound
Heterogeneous Lewis Acid Niobic acid (Nb₂O₅∙nH₂O)Direct dehydration of dicarboxylic acids. researchgate.netReusable catalyst system for a more sustainable synthesis.
Mixed Reagent System Triphenylphosphine/Trichloroisocyanuric acidDirect synthesis of symmetric anhydrides from carboxylic acids. researchgate.netMild, room-temperature synthesis with high yields.
Basic Promoter 4-(dimethylamino)pyridine (DMAP)Promotion of esterification using mixed anhydrides. researchgate.netEnhanced reactivity and selectivity in acylation reactions.
In Situ Generated Catalyst MgCl₂ with dialkyl dicarbonatesSynthesis of cyclic anhydrides from dicarboxylic acids. researchgate.netRobust and inexpensive system operating under mild conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Benzyloxybenzoic acid anhydride, and how can reaction conditions be optimized?

To synthesize this compound, a common approach involves the dehydration of 4-Benzyloxybenzoic acid using activating agents like acetic anhydride or trifluoroacetic anhydride. Key steps include:

  • Solvent selection : Dichloromethane (DCM) is preferred due to its inertness and compatibility with anhydride formation .
  • Stoichiometry : A 1:1 molar ratio of the carboxylic acid to anhydride reagent minimizes side reactions, but excess anhydride (e.g., 2.5 equivalents) may improve yields in sterically hindered systems .
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) effectively isolates the product, with yields typically ranging from 33% to 91% depending on substituent effects .

Q. How can spectroscopic techniques characterize this compound and monitor its reactivity?

  • ATR-FT-IR : Track carbonyl stretching vibrations (C=O) at ~1780–1850 cm⁻¹ to confirm anhydride formation and monitor hydrolysis or esterification in real time .
  • Raman microscopy : Resolve overlapping spectral bands (e.g., acetic anhydride vs. acetic acid) using band-target entropy minimization (BTEM) for multicomponent reaction systems .
  • NMR : ¹³C NMR shows distinct carbonyl signals at ~165–175 ppm, while ¹H NMR reveals benzyloxy protons as a singlet near δ 5.0 ppm .

Q. What factors influence the hydrolytic stability of this compound in aqueous systems?

Hydrolysis kinetics depend on:

  • pH : Acidic or basic conditions accelerate hydrolysis via nucleophilic attack. Neutral pH stabilizes the anhydride.
  • Temperature : Elevated temperatures (e.g., >40°C) significantly increase hydrolysis rates, as shown in acetic anhydride studies .
  • Solvent polarity : Hydrophobic solvents (e.g., toluene) suppress water penetration, enhancing stability compared to polar solvents like DMSO .

Advanced Research Questions

Q. How does this compound participate in catalytic aza-Wittig reactions, and what mechanistic insights exist?

In copper-catalyzed aza-Wittig reactions, the anhydride acts as an electrophile, reacting with iminophosphoranes to form heterocycles (e.g., oxazinones). Key findings:

  • Catalyst role : Copper(I) facilitates phosphine oxide reduction, regenerating the active catalyst and enabling turnover numbers >50 .
  • Kinetic studies : Hammett plots (ρ = +1.2) indicate a rate-limiting step involving nucleophilic attack on the electron-deficient carbonyl .
  • Side reactions : Competing hydrolysis or mixed anhydride formation can occur if nucleophile addition sequences are suboptimal .

Q. What strategies enable asymmetric desymmetrization of this compound?

Chiral phosphoric acids (CPAs) catalyze enantioselective esterification:

  • Nucleophile selection : Bulky alcohols (e.g., benzhydrol) improve enantiomeric ratios (up to 98:2 er) by sterically differentiating prochiral carbonyls .
  • Solvent effects : Chloroform enhances catalyst-substrate interactions via hydrogen bonding, while ethers (e.g., Et₂O) reduce selectivity .
  • Mechanistic proof : ³¹P NMR confirms CPA activation of the anhydride, forming a chiral ion pair intermediate .

Q. How can reaction kinetics and intermediate trapping be optimized for this compound in multistep syntheses?

  • In situ monitoring : ATR-FT-IR detects transient intermediates (e.g., mixed anhydrides) by tracking C=O peak shifts during acyl transfer .
  • Flow chemistry : Continuous-flow systems minimize hydrolysis by reducing residence time in aqueous environments .
  • Byproduct mitigation : Pre-activation of nucleophiles (e.g., benzotriazole) prevents competitive side reactions in peptide coupling .

Q. What computational methods validate the conformational stability and reactivity of this compound?

  • Molecular mechanics : Predicts low-energy conformers where the benzyloxy group adopts a perpendicular orientation to the anhydride ring, minimizing steric strain .
  • DFT calculations : Identify electron-deficient carbonyl carbons (Mulliken charges: ~+0.45) as reactive sites for nucleophilic attack .
  • Transition-state modeling : Reveals a distorted tetrahedral geometry during hydrolysis, with activation energies of ~25 kcal/mol in water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.